molecular formula C19H18N4O2S B2888234 N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 894004-93-4

N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2888234
CAS No.: 894004-93-4
M. Wt: 366.44
InChI Key: VKMLMXBJUIACTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-methoxybenzyl group. This structure combines heteroaromatic rings (pyridazine and pyridine) with a sulfur-containing linker, which may enhance binding to biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-16-6-2-4-14(10-16)11-21-18(24)13-26-19-8-7-17(22-23-19)15-5-3-9-20-12-15/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMLMXBJUIACTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core pyridazinyl and pyridinyl structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: Potential medicinal applications might involve the development of new therapeutic agents. The compound's ability to interact with specific biological targets could lead to the discovery of novel drugs for various diseases.

Industry: In industrial applications, this compound could be used in the production of advanced materials, pharmaceuticals, or agrochemicals. Its unique properties may offer advantages in these fields.

Mechanism of Action

The mechanism by which N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological processes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues with Pyridazine Cores

2-((6-(4-Bromophenyl)Pyridazin-3-yl)Thio)-N-(3-Chlorophenyl)Acetamide (CAS: 872694-90-1) Structure: Differs in substituents: bromophenyl (pyridazine position 6) and 3-chlorophenyl (acetamide) vs. pyridin-3-yl and 3-methoxybenzyl in the target compound. Properties: Molecular weight = 434.7; Formula = C₁₈H₁₃BrClN₃OS. Activity: No biological data provided, but bromo/chloro substituents in similar compounds (e.g., l) correlate with enhanced cytotoxicity .

CB-839 (2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)Phenyl)Acetamido)Pyridazin-3-yl)Butyl)-1,3,4-Thiadiazol-2-yl)Acetamide)

  • Structure : Shares a pyridazine-thioacetamide backbone but includes a thiadiazole ring and trifluoromethoxy group.
  • Activity : A clinical glutaminase inhibitor for cancer and fibrosis, suggesting pyridazine-thioacetamides can target metabolic enzymes .

Imidazo[2,1-b]Thiazole Derivatives

Compound 5l () Structure: Imidazo[2,1-b]thiazole core with 4-chlorophenyl and 4-methoxybenzyl-piperazinyl substituents. Activity: Potent cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM). The chloro and methoxybenzyl groups enhance selectivity and potency compared to unsubstituted analogs . Comparison: The target compound’s pyridazine core may offer distinct binding modes vs.

Compound 5n ()

  • Structure : Similar to 5l but with a 4-fluorobenzyl-piperazinyl group.
  • Properties : Molecular weight = 561.16; Melting point = 86–88°C. Fluorine substitution improves metabolic stability compared to methoxy groups .

Pyridazin-3(2H)-one Derivatives (FPR2 Agonists)

  • N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide Structure: Pyridazinone core with 4-methoxybenzyl and bromophenyl groups. Activity: FPR2-specific agonist (calcium mobilization in neutrophils). The ketone group in pyridazinone vs. thioether in the target compound may influence receptor selectivity .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Molecular Weight Notable Activity Source
Target Compound Pyridazine-thio 3-Methoxybenzyl, Pyridin-3-yl Not provided Not reported -
2-((6-(4-Bromophenyl)Pyridazin-3-yl)Thio)-N-(3-Chlorophenyl)Acetamide Pyridazine-thio 4-Bromophenyl, 3-Chlorophenyl 434.7 Not reported
Compound 5l Imidazothiazole 4-Chlorophenyl, 4-Methoxybenzyl 573.18 IC₅₀ = 1.4 μM (MDA-MB-231)
CB-839 Pyridazine-thio Trifluoromethoxy, Thiadiazole 438.4 Glutaminase inhibitor (clinical phase)
FPR2 Agonist () Pyridazinone 4-Methoxybenzyl, Bromophenyl Not provided FPR2 activation (calcium flux)

Substituent Effects on Activity

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in 5l and the target compound) may enhance solubility but reduce membrane permeability compared to chloro/fluoro groups .
  • Pyridine vs. Benzyl Groups : The pyridin-3-yl group in the target compound could improve target engagement through hydrogen bonding vs. the plain benzyl groups in 5l .

Biological Activity

N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes both pyridine and pyridazine rings, which are known to confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 3-methoxybenzylamine with a pyridazine derivative containing a thioether group. Common synthetic routes include:

  • Reagents : Pyridin-3-ylmethanethiol and acetamide derivatives.
  • Conditions : Reactions are often conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), typically under reflux conditions to ensure complete conversion.

Anticancer Activity

N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has shown promising anticancer properties in various studies. For instance, compounds with similar structural motifs have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specific studies indicate that related compounds exhibit IC50 values in the micromolar range against several cancer cell lines, including MCF-7 and HCT-116, suggesting significant antiproliferative effects .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it may inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .

The biological activity of N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism by binding to their active sites.
  • Signal Transduction Modulation : It can interact with cellular receptors, potentially altering signaling pathways that control cell growth and apoptosis.

Comparative Analysis

To better understand the efficacy of N-(3-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesAnticancer Activity (IC50 μM)Antimicrobial Activity
N-(4-methoxybenzyl)pyridazin-3-aminesPyridine ring, methoxy group1.95 (best derivative)Moderate against E. coli
N-(6-morpholinopyridin-3-yl)-2-(6-pheny...Morpholine ring, phenyl group2.18High against S. aureus
N-(3-methoxybenzyl)-2-thioacetamidesMethoxybenzene, thioetherTBDTBD

Case Studies

Recent research highlighted the biological evaluation of similar compounds where structure–activity relationships (SAR) were established. For example, compounds with ortho-substituted groups on the phenyl ring exhibited superior anticancer activity compared to meta or para substitutions . This finding emphasizes the importance of molecular configuration in enhancing biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.